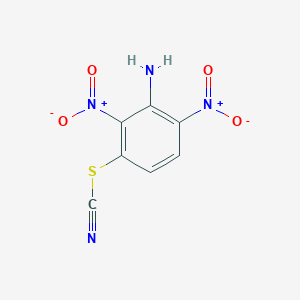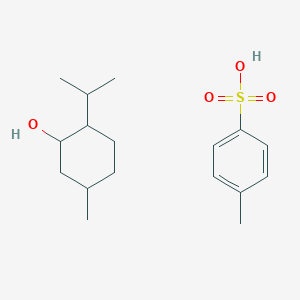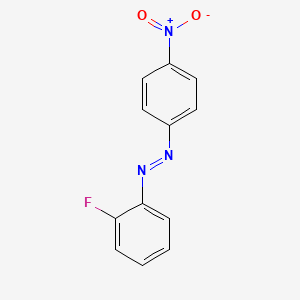
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide is a complex organic compound characterized by the presence of three iodine atoms, an acetamido group, an amino group, and a N-methylbenzamide moiety. This compound is notable for its high molecular weight and significant iodine content, which makes it particularly useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide typically involves the iodination of 3-acetamido-5-aminobenzoic acid. The process begins with the gradual introduction of 3-acetamido-5-aminobenzoic acid into an aqueous acid system containing an excess of iodine chloride (ICl) in a stabilized form . This method ensures the selective formation of the triiodinated product while minimizing the formation of diiodinated by-products.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of iodine chloride as the iodinating agent is crucial for achieving the desired triiodinated product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to remove the iodine atoms, leading to the formation of less iodinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield less iodinated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Employed in studies involving iodine metabolism and its effects on biological systems.
Medicine: Utilized in the development of contrast agents for imaging techniques such as X-ray and CT scans.
Industry: Applied in the production of specialized chemicals and materials that require high iodine content.
Wirkmechanismus
The mechanism of action of 3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound play a crucial role in its biological activity, as they can interact with various enzymes and proteins. The acetamido and amino groups also contribute to its binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetamido-5-amino-2,4,6-triiodobenzoic acid: Similar in structure but lacks the N-methylbenzamide moiety.
3-Acetamido-2,4,6-triiodobenzoic acid: Another related compound with similar iodine content but different functional groups.
N-Methylbenzamide: Shares the N-methylbenzamide moiety but lacks the iodine atoms and other functional groups.
Uniqueness
3-Acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide is unique due to its combination of three iodine atoms, acetamido group, amino group, and N-methylbenzamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
62701-23-9 |
|---|---|
Molekularformel |
C10H10I3N3O2 |
Molekulargewicht |
584.92 g/mol |
IUPAC-Name |
3-acetamido-5-amino-2,4,6-triiodo-N-methylbenzamide |
InChI |
InChI=1S/C10H10I3N3O2/c1-3(17)16-9-6(12)4(10(18)15-2)5(11)8(14)7(9)13/h14H2,1-2H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
MBOJIAVITPGFPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)N)I)C(=O)NC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)







